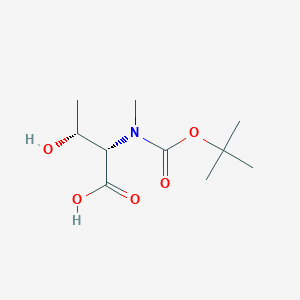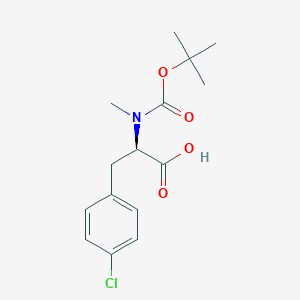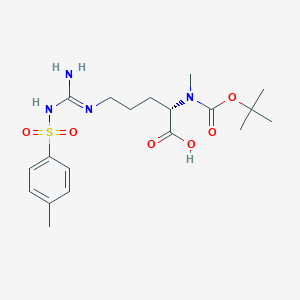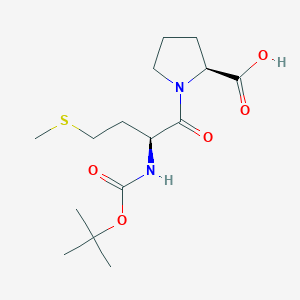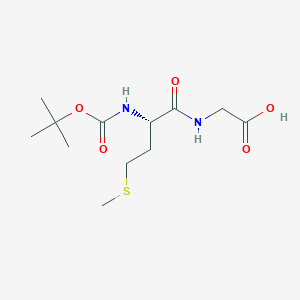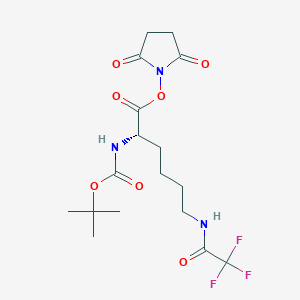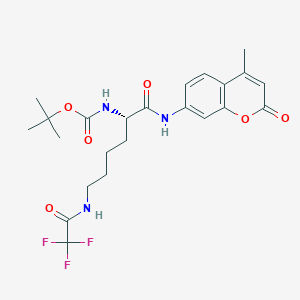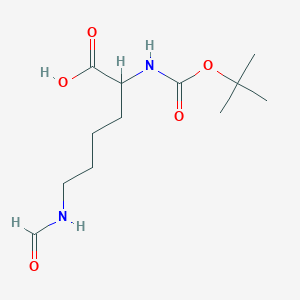
Boc-L-Propargylglycine
Übersicht
Beschreibung
Boc-L-Propargylglycine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . It is produced by the strain of Streptomyces sp . It can inactivate many vitamin B6-enzymes, such as Cystathionine γ-synthase, Methionone γ-lyase, and L-alanine aminotransferase .
Synthesis Analysis
Boc-L-Propargylglycine is synthesized using commercially available Boc-l-propargylglycine and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .
Molecular Structure Analysis
The molecular formula of Boc-L-Propargylglycine is C10H15NO4 . The molecular weight is 213.23 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid .
Chemical Reactions Analysis
Boc-L-Propargylglycine is used in the synthesis of branched peptides using a palladium-catalyzed coupling reaction . It is also used as a reagent in the dual-catalyst Sonogashira coupling reaction .
Physical And Chemical Properties Analysis
Relevant Papers
There are several papers that discuss Boc-L-Propargylglycine. One paper discusses its use in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . Another paper discusses its synthesis using commercially available Boc-l-propargylglycine and other reagents . Yet another paper discusses its use as an inhibitor of cystathionine γ-lyase (CSE) .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-L-Propargylglycine is used in Solid Phase Peptide Synthesis (SPPS) as a precursor to tritium-induced Norvaline peptides, in the synthesis of branched peptides using a palladium-catalyzed coupling reaction, and as a reagent in the dual-catalyst Sonogashira coupling reaction .
Drug Synthesis
It serves as a key intermediate in the preparation of high-potency, orally-active renin inhibitors and is involved in the development of novel bioactive derivatives suitable for hyperpolarization by parahydrogen-induced polarization (PHIP) .
Biological Studies
Boc-L-Propargylglycine acts as a specific inhibitor of H2S synthase of cystathionine-γ-lyase (CSE), which is useful for studying the role of hydrogen sulfide in the regulation of biological processes .
Wirkmechanismus
Target of Action
Boc-L-Propargylglycine is primarily targeted at Proline Dehydrogenase (PRODH) . PRODH is a mitochondrial inner membrane flavoprotein that is critical for cancer cell survival under stress conditions . It has been recognized as a potential target for cancer drug development .
Mode of Action
Boc-L-Propargylglycine acts as a suicide inhibitor of PRODH . This means that it irreversibly binds to PRODH, inhibiting its function . Both reversible (competitive) and irreversible (suicide) inhibitors of PRODH have been shown in vivo to inhibit cancer cell growth .
Biochemical Pathways
The inhibition of PRODH by Boc-L-Propargylglycine affects the catabolism of proline . In eukaryotes, PRODH is associated with the inner mitochondrial membrane where it transfers two electrons to the electron transport chain to produce either ATP or reactive oxygen species .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane, but insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of PRODH by Boc-L-Propargylglycine leads to a decrease in cancer cell growth . Interestingly, the PRODH suicide inhibitor N-Propargylglycine (N-PPG) also induces rapid decay of PRODH with concordant upregulation of mitochondrial chaperones (HSP-60, GRP-75) and the inner membrane protease YME1L1, signifying activation of the mitochondrial unfolded protein response (UPRmt) independent of anticancer activity .
Action Environment
The action of Boc-L-Propargylglycine can be influenced by environmental factors. For instance, its solubility in water and organic solvents could affect its distribution in different environments . .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370331 | |
| Record name | Boc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Propargylglycine | |
CAS RN |
63039-48-5 | |
| Record name | Boc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described for Boc-L-Propargylglycine?
A1: Both papers describe a novel method for synthesizing Boc-L-Propargylglycine using zinc-mediated addition of active halides to a glycine cation equivalent. This method is significant because it offers a potentially more efficient and stereoselective route to this important building block for peptide and peptidomimetic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




